2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is an organic compound that belongs to the class of alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group.
Preparation Methods
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of biphenyl-4-yl acetic acid with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Chemical Reactions Analysis
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate include:
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl-4-(4-ethoxy-1,1’-biphenyl-4-yl)-4-oxobutanoic acid
- 2-[4’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)[1,1’-biphenyl]-4-yl]-1H-isoindole-1,3(2H)-dione
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C29H19NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C29H19NO5/c31-26(21-15-13-20(14-16-21)19-7-2-1-3-8-19)18-35-29(34)22-9-6-10-23(17-22)30-27(32)24-11-4-5-12-25(24)28(30)33/h1-17H,18H2 |
InChI Key |
XBEARRUBKVBQPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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